

Fdl169 Clinical Trial Suspension: A Technical Resource

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Compound of Interest

Compound Name: Fdl169

Cat. No.: B607426

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the clinical trial suspension of **Fdl169**, an investigational CFTR corrector.

Frequently Asked Questions (FAQs)

Q1: What is the current status of the **Fdl169** clinical development program?

The global research and development of **Fdl169** has been suspended. Several clinical trials investigating **Fdl169** were initiated, but at least one key study was officially suspended before completion.

Q2: What are the specific reasons for the suspension of the **Fdl169** clinical trials?

The specific reasons for the suspension of the **Fdl169** clinical trials have not been publicly disclosed by the sponsoring organization, Flatley Discovery Lab. While clinical trial suspensions can occur for a variety of reasons, including safety concerns, lack of efficacy, or strategic business decisions, no official statement detailing the cause for the **Fdl169** suspension is available in the public domain.

Q3: What is the proposed mechanism of action for **Fdl169**?

Fdl169 is designed as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector.^{[1][2][3]} In individuals with cystic fibrosis caused by the F508del mutation, the CFTR

protein is misfolded and does not traffic to the cell surface correctly.[1] **Fdl169** is intended to bind to the defective CFTR protein during its synthesis, assisting in its proper folding and increasing its presence on the cell membrane.[1] This would theoretically restore the normal transport of chloride ions across the cell membrane.[4][5]

Q4: Who was the target patient population for **Fdl169**?

The clinical trials for **Fdl169** targeted patients with cystic fibrosis who are homozygous for the F508del-CFTR mutation.[2][6] This is the most common mutation causing cystic fibrosis.[1]

Q5: Were there any safety concerns reported before the suspension?

Prior to human trials, preliminary studies in rodents and dogs suggested a good safety profile for **Fdl169**. [4][5] Several Phase 1 clinical trials were initiated to evaluate the safety and tolerability of **Fdl169** in both healthy volunteers and cystic fibrosis patients.[1][6][7][8][9][10][11] However, the results of these studies have not been published, and therefore, no public data on adverse events in humans is available.[1]

Summary of **Fdl169** Clinical Trials

NCT Number	Title	Phase	Status	Purpose
NCT03756922	A DDI Study of FDL169 and FDL176 in Healthy Subjects	Phase 1/2	Suspended	To assess the drug-drug interaction between Fdl169 and Fdl176.[1][12][13]
NCT03516331	A Drug-Drug Interaction Study of FDL169 and FDL176 in Healthy Subjects	Phase 1	Completed	To evaluate the safety and interactions between Fdl169 and Fdl176.[1][12][14]
NCT02767297	Bioavailability and Pharmacokinetic s Study of FDL169 in Healthy Subjects and Subjects With Cystic Fibrosis	Phase 1/2	Completed	To examine the bioavailability and pharmacokinetic s of Fdl169.[1][10]
NCT03093714	A Study to Evaluate Safety, PK and PD of FDL169 in Cystic Fibrosis Subjects	Phase 1	Not specified	To evaluate the safety, pharmacodynami cs, and pharmacokinetic s of Fdl169 in CF patients.[1][6][9]
NCT03527095	A Study to Compare the Pharmacokinetic s of Different Oral Formulations of	Phase 1	Completed	To compare the pharmacokinetic s of different oral formulations of Fdl169.[1][7]

	FDL169 in Healthy Subjects			
NCT03424252	An Phase 1 Study to Evaluate the Pharmacokinetic (PK) Profile of FDL169 New Formulations in Healthy Subjects	Phase 1	Completed	To evaluate the pharmacokinetic profile of new Fdl169 formulations.[8]
NCT02680418	Pharmacokinetic s of FDL169 in Healthy Female Subjects	Not specified	Completed	To determine the pharmacokinetic s of single and multiple doses of Fdl169 in healthy females.[15]
NCT02359357	FTIH - Single and Repeat Oral Doses of FDL169 in Healthy Volunteers	Phase 1	Not specified	First-in-human study to assess safety, tolerability, and pharmacokinetic s of single and multiple escalating doses.

Experimental Protocols

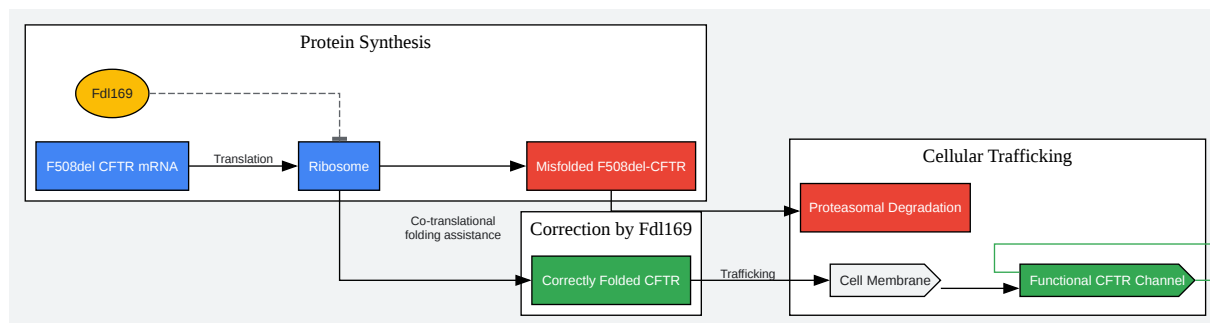
Protocol Spotlight: NCT03093714 - Safety, PK, and PD in CF Subjects

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-escalation, and parallel-arm, dose-ranging study.[6][9]
- Participant Population: Approximately 24 adult subjects with a confirmed diagnosis of cystic fibrosis, homozygous for the F508del-CFTR mutation.[2][6][9]
- Inclusion Criteria:

- Age 18 years or older.[2][6]
- Weight ≥ 40 kg.[2][6]
- Forced expiratory volume in 1 second (FEV1) $\geq 40\%$ of predicted normal.[2]
- Exclusion Criteria:
 - Acute respiratory tract infection or pulmonary exacerbation within 4 weeks prior to dosing.[2]
 - Treatment with ivacaftor or lumacaftor within 4 weeks prior to dosing.[2]
 - Ongoing immunosuppressive therapy.[6]
 - Abnormal liver or renal function at screening.[6]
- Primary Outcome Measures:
 - Incidence of treatment-emergent adverse events (AEs) and serious adverse events (SAEs).[6][9]
- Secondary Outcome Measures:
 - Pharmacokinetic parameters of **Fdl169** including Cmax, Tmax, and AUC.[6][9]

Signaling Pathway and Experimental Workflow

Below is a diagram illustrating the proposed mechanism of action of **Fdl169** as a CFTR corrector.



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Caption: Proposed mechanism of **Fdl169** as a CFTR corrector.

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